N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a cyclopropane ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-phenylcyclopropanecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted chlorophenyl compounds.
Scientific Research Applications
N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as high thermal stability and mechanical strength.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved include the inhibition of enzyme-mediated reactions and interference with protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide
Uniqueness
N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a chlorophenyl group.
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H17ClN2O/c1-12(14-9-5-6-10-17(14)19)20-21-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
YVGIIIAZUKNKCD-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.